molecular formula C14H11NO3 B147161 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione CAS No. 6345-88-6

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione

Cat. No. B147161
CAS RN: 6345-88-6
M. Wt: 241.24 g/mol
InChI Key: PRJCNWICBASWBB-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione” is a compound that belongs to the class of isoindoles . Isoindoles are important compounds in material science and as photosensitizers for photodynamic therapy . They are rather unstable compounds due to the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .


Synthesis Analysis

The synthesis of isoindoles has been described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications . Aromatic compounds bearing an acetylenic unit and nitrogen moieties have been cyclized mainly under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .


Chemical Reactions Analysis

Isoindoles can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts . They are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .

properties

IUPAC Name

2-(2-hydroxyethyl)benzo[f]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJCNWICBASWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286080
Record name 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione

CAS RN

6345-88-6
Record name NSC43718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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